Azafluorene
Overview
Description
Azafluorene, specifically 2-Azafluorene, is an organic compound with the molecular formula C12H9N . It is a tricyclic structure, consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring .
Synthesis Analysis
Azafluorenes can be synthesized through various methods. One of the methods involves a ‘one pot’ construction of diverse 1-azafluorene derivatives featuring a Diels–Alder/retro-Diels–Alder cycloaddition . Conditions were also determined for oxidation to the derived azafluorenones . Another method involves the use of Suzuki and/or Yamamoto polymerization .
Molecular Structure Analysis
The molecular structure of azafluorenes is determined by the presence and mutual influence of two different conjugated fused rings (benzene and pyridine) and the mode of fusion of the indene and pyridine fragments .
Chemical Reactions Analysis
The main reactions of azafluorenes are determined by the presence and mutual influence of two different conjugated fused rings (benzene and pyridine) and the mode of fusion of the indene and pyridine fragments . The principal conversions of substituents at different positions of the this compound system are also considered .
Physical and Chemical Properties Analysis
The spectrophotometric properties of this compound derivatives have been studied . Moderate fluorescence was observed with azafluorenone derivatives that bear an imbedded pyridone motif; whereas those bearing substituted pyridines do not fluoresce .
Future Directions
The future directions of azafluorene research involve the development of general methods of synthesis of these tricyclic fused systems together with in-depth analysis and comparison of reactivity of isomeric azafluorenes, and a search for promising biologically active derivatives among newly synthesized compounds . There is also interest in exploring the fluorescence properties of this compound derivatives .
Properties
CAS No. |
244-44-0 |
---|---|
Molecular Formula |
C12H9N |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
9H-indeno[2,1-b]pyridine |
InChI |
InChI=1S/C12H9N/c1-2-5-10-9(4-1)8-12-11(10)6-3-7-13-12/h1-7H,8H2 |
InChI Key |
PFWJFKBTIBAASX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1N=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.